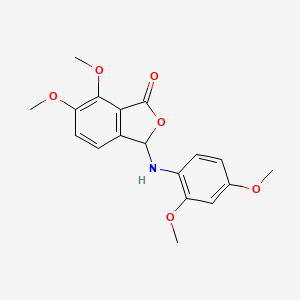

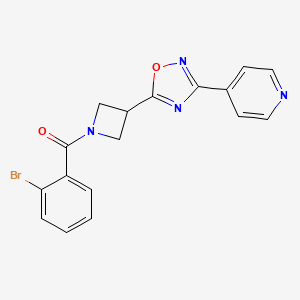

![molecular formula C9H10FN3O B2474827 [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea CAS No. 120445-82-1](/img/structure/B2474827.png)

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” is a chemical compound with the CAS Number: 120445-82-1. It has a molecular weight of 195.20 and a molecular formula of C9H10FN3O .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorophenyl group attached to an ethylidene group, which is in turn attached to an amino group . The exact geometry and bond lengths would require more detailed analysis, such as X-ray crystallography or computational modeling .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. The boiling point and other specific physical and chemical properties are not specified in the sources I found .Scientific Research Applications

Antifungal Activity

One of the prominent applications of derivatives of (E)-[1-(4-fluorophenyl)ethylidene]amino]urea is in antifungal research. Mishra, Singh, and Wahab (2000) investigated the antifungal activity of N(1)- and N(3)-(4-fluorophenyl) ureas against A. niger and F. oxyporum. The study highlighted the potential of these compounds in fungitoxic action and correlated their results with the structural features of the tested compounds (Mishra, Singh, & Wahab, 2000).

Cancer Cell Proliferation

Research by Parihar et al. (2003) explored the effects of 1-ethyl-2-benzimidazolinone (1-EBIO) and riluzole on human prostate cancer cells, utilizing derivatives similar to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea. They discovered that these compounds evoked concentration-dependent increases in cell proliferation, indicating the significant role of intermediate-conductance Ca(2+)-activated K(+) channels in human prostate cancer cell proliferation (Parihar et al., 2003).

Genotoxicity Studies

Thust et al. (1980) conducted genotoxicity studies on nitrosoureas including 1-methyl-1-nitroso-3-(p-fluorophenyl)urea, a compound structurally related to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea. They evaluated the induction of chromosomal aberrations and sister-chromatid exchanges in cells, revealing the potential genotoxic effects of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

Synthetic Chemistry Applications

Thalluri et al. (2014) demonstrated the use of a related compound, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, in the Lossen rearrangement process for synthesizing ureas from carboxylic acids. This highlights the application of such compounds in synthetic chemistry, particularly in the production of ureas (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Devices and Complexation

Lock et al. (2004) studied the complexation of E-4-(2-(4- tert - butylphenyl) ethen-1- yl)benzoate, a stilbene compound, with urea-linked cyclodextrins. Their research showed how these complexes can function as molecular devices, suggesting potential applications in molecular engineering and nanotechnology (Lock, May, Clements, Lincoln, & Easton, 2004).

Antimicrobial and Analgesic Activities

Tirlapur and Noubade (2010) synthesized new compounds from 4-aminotoluidine and urea, evaluating them for antimicrobial and analgesic activities. This research underscores the pharmaceutical potential of (E)-[1-(4-fluorophenyl)ethylidene]amino]urea derivatives (Tirlapur & Noubade, 2010).

Antioxidant Activity

Nagavolu et al. (2017) conducted research on Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to (E)-[1-(4-fluorophenyl)ethylidene]amino]urea, and evaluated their in-vitro antioxidant potentials. Such studies highlight the possible use of these compounds in the development of antioxidants (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea” could include further investigation into its synthesis, reactions, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its behavior in biological systems .

properties

IUPAC Name |

[(E)-1-(4-fluorophenyl)ethylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYTYSQJWLDRSR-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-7-methyl-1H-benzo[d]imidazole](/img/structure/B2474744.png)

![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)

![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)

![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)